![molecular formula C12H15N3O2S B14000839 [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine CAS No. 886494-15-1](/img/structure/B14000839.png)
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a methyl group, along with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: Known for its role as a human urinary metabolite and a xenobiotic metabolite.
3,4-Dimethoxyphenyl thiosemicarbazone: Studied for its corrosion inhibition properties.
Uniqueness
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydrazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
886494-15-1 |
|---|---|
Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3O2S/c1-7-11(14-12(15-13)18-7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,13H2,1-3H3,(H,14,15) |
InChI Key |
SQFOBSKBVOVFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-[(2-Fluoroethyl)(nitroso)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14000770.png)
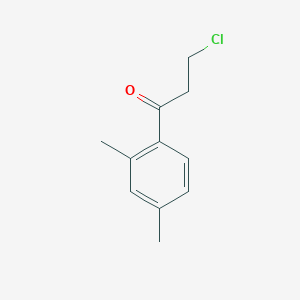
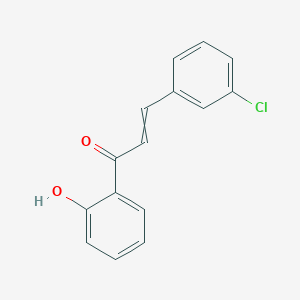
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

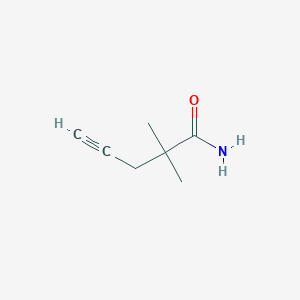
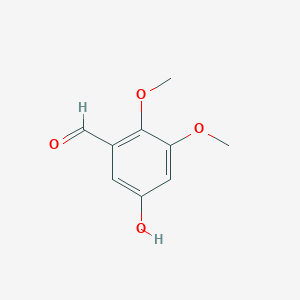

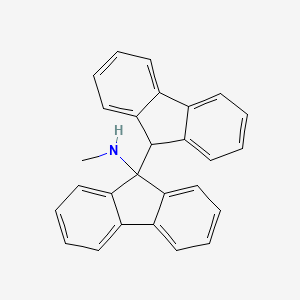
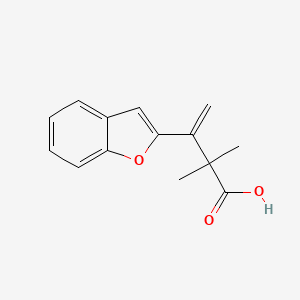
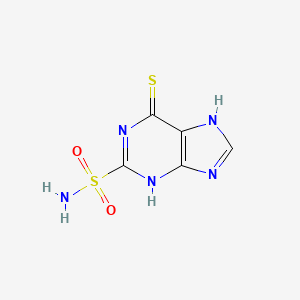

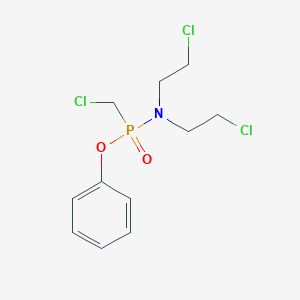
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
